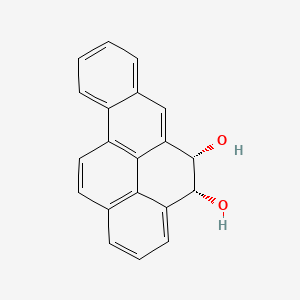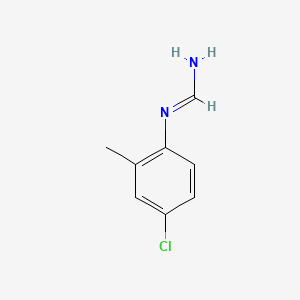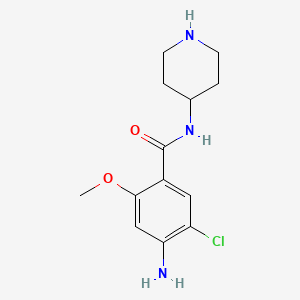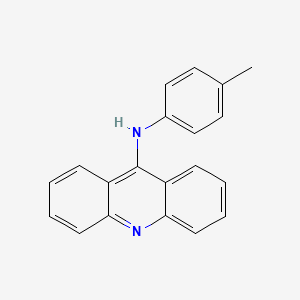
N-HYDROXY-N-METHYL-BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-HYDROXY-N-METHYL-BUTANAMIDE is a derivative of hydroxamic acid, characterized by the presence of a hydroxylamine group inserted into a carboxylic acid. The structure of hydroxamic acid is represented as R – CO – NH – OH, where R is an organic residue, CO is a carbonyl group, and NH – OH is the hydroxylamine group . This compound is known for its ability to form stable chelates with metal ions, making it a valuable component in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-HYDROXY-N-METHYL-BUTANAMIDE can be synthesized through the N-alkylation of simple O-substituted hydroxylamine with a variety of alkylating agents . The process typically involves the reaction of hydroxylamine with a carboxylic acid derivative under controlled conditions to form the desired hydroxamic acid . Enzymatic synthesis methods using lipase, nitrilase, and amidase have also been reported, offering a more environmentally friendly approach with higher purity products .
Industrial Production Methods: Large-scale synthesis of hydroxamic acids, including this compound, by chemical routes can be expensive and may result in several by-products as impurities . Enzyme-mediated synthesis, on the other hand, produces pure products under mild conditions, such as optimal temperature and pH . This method is gaining popularity in industrial applications due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-HYDROXY-N-METHYL-BUTANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the hydroxylamine group, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and alkylating agents . The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield corresponding oximes, while reduction reactions can produce amines .
Scientific Research Applications
N-HYDROXY-N-METHYL-BUTANAMIDE finds applications in various scientific research fields, including chemistry, biology, medicine, and industry . In chemistry, it is used as a chelating agent to form stable complexes with metal ions . Additionally, it is used in industrial processes such as wastewater treatment and nuclear technology .
Mechanism of Action
The mechanism of action of N-HYDROXY-N-METHYL-BUTANAMIDE involves its ability to form stable chelates with metal ions . This chelation process is facilitated by the hydroxylamine group, which binds to metal ions and forms a stable complex . The molecular targets and pathways involved in this process include various enzymatic reactions that facilitate the movement of metal ions within cells .
Comparison with Similar Compounds
N-HYDROXY-N-METHYL-BUTANAMIDE can be compared with other hydroxamic acids, such as butyrohydroxamic acid, valerohydroxamic acid, and benzohydroxamic acid . These compounds share similar structures and properties but differ in their specific applications and reactivity . For example, benzohydroxamic acid is known for its use as an antineoplastic agent, while valerohydroxamic acid is used in plant growth regulation . The unique properties of this compound, such as its enhanced chelating ability, make it a valuable compound in various applications .
Properties
CAS No. |
65753-90-4 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-hydroxy-N-methylbutanamide |
InChI |
InChI=1S/C5H11NO2/c1-3-4-5(7)6(2)8/h8H,3-4H2,1-2H3 |
InChI Key |
DJQAPXOHSUIFSU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)O |
Canonical SMILES |
CCCC(=O)N(C)O |
Key on ui other cas no. |
65753-90-4 |
Synonyms |
N-methyl butyrohydroxamic acid NMBH acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)


![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)



